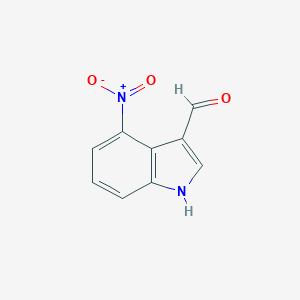
锑;镍(3+)
描述
Antimony is a chemical element with the symbol Sb and atomic number 51. It is a silvery-white, brittle, and semi-metallic element that is widely used in various industries such as electronics, ceramics, and batteries. Antimony can form compounds with various other elements, and one of the most common compounds is antimony, compd. with nickel (1:1). with nickel (1:1).
科学研究应用
从采矿残渣中环保浸出锑
锑是一种重要的矿物,通常存在于采矿残渣中 . 低共熔溶剂以其低毒性、成本效益高和环保等特点,为可持续的锑提取提供了一条有希望的途径 . 通过优化浸出工艺,在100°C浸出4小时后,浸出率可达100% .
火法冶金提取锑
中国是锑的主要生产国,其生产主要采用火法冶金途径,如挥发焙烧-还原熔炼或直接还原熔炼 . 大多数火法冶金过程的性能对精矿类型和品位非常敏感 . 高炉是最常用的技术,主要是因为它适应不同的原料和品位,回收率高 .
过渡金属-锑-氧簇合物的合成
单层夹心型过渡金属-锑-氧酒石酸酯簇合物中中心金属的转化过程可能为设计这类新型过渡金属-锑-氧簇合物提供线索 .
毒性研究
锑在化学、物理和生理方面与砷相似,因此锑的毒性与砷的毒性相似 . 这种相似性可用于研究砷毒性的影响并寻找潜在的治疗方法 .
作用机制
Target of Action
Antimony, a natural element that has been used as a drug for over more than 100 years, has remarkable therapeutic efficacy in patients with acute promyelocytic leukemia . As with other metals, antimony interacts with sulfhydryl groups of enzymes and other proteins . In guinea pigs, trivalent antimony is able to prolong the action potential of ventricular myocytes by increasing calcium currents, possibly through interactions with calcium channel cysteine residues .
Mode of Action
It is known that antimony interacts with sulfhydryl groups of enzymes and other proteins . This interaction can disrupt the normal function of these proteins, leading to changes in cellular processes. For example, in guinea pigs, trivalent antimony prolongs the action potential of ventricular myocytes by increasing calcium currents .
Biochemical Pathways
It is known that antimony can affect the action potential of ventricular myocytes, which is a crucial part of the cardiac conduction system This suggests that antimony;nickel(3+) may have effects on cardiovascular function
Pharmacokinetics
It is known that antimony is rapidly excreted by the kidneys This suggests that the compound may have a short half-life in the body
Result of Action
It is known that antimony can interact with sulfhydryl groups of enzymes and other proteins, potentially disrupting their normal function . This can lead to changes in cellular processes, such as the prolongation of the action potential of ventricular myocytes .
Action Environment
The action of antimony;nickel(3+) can be influenced by various environmental factors. For example, the presence of other metals in the environment can affect the bioavailability and toxicity of antimony . Additionally, the pH of the environment can affect the solubility and therefore the bioavailability of antimony
安全和危害
According to its Safety Data Sheets, Antimony, compound with nickel (1:1) can be harmful if swallowed, inhaled, or in contact with skin. It may cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled. It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects . In case of exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately if not breathing .
生化分析
Biochemical Properties
Antimony and nickel have been found to interact with various biomolecules. For instance, nickel-containing enzymes catalyze a series of important biochemical processes in both prokaryotes and eukaryotes . The maturation of these enzymes requires the proper assembly of the nickel-containing active sites, which involves a battery of nickel metallochaperones that exert metal delivery and storage functions .
Cellular Effects
Antimony and nickel have been reported to have significant effects on cells. Antimony-trioxide-induced apoptosis in myelogenic and lymphatic cell lines, recruitment of caspases, and loss of mitochondrial membrane potential are enhanced by modulators of the cellular glutathione redox system . Heavy metals like nickel can threaten the stability of the environment and the health of all living beings .
Molecular Mechanism
It is known that antimony and nickel can interfere with cellular redox regulation and induce oxidative stress, which may cause oxidative DNA damage or trigger signaling cascades leading to stimulation of cell growth . They can also inhibit major DNA repair systems resulting in genomic instability and accumulation of critical mutations .
Temporal Effects in Laboratory Settings
It is known that antimony and nickel can cause changes in the environment over time due to their persistent nature, higher toxicity, and recalcitrance .
Dosage Effects in Animal Models
It is known that antimony poisoning may occur in the industrial and occupational setting, primarily with exposures to trivalent forms .
Metabolic Pathways
It is known that microbes use different mechanisms including bio-sorption, bioaccumulation, bioleaching, bio-transformation, bio-volatilization and bio-mineralization to mitigate toxic effects of heavy metals like antimony .
Transport and Distribution
It is known that soil particle size plays an important role in influencing the environmental behavior of heavy metal (loid)s in soil .
Subcellular Localization
It is known that the majority of leaf nickel in the hyperaccumulator was associated with the cell wall, with the remaining nickel being associated with citrate and histidine, which are interpreted as being localized primarily in the vacuolar and cytoplasm, respectively .
属性
IUPAC Name |
antimony;nickel(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.Sb/q+3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPIWCJNMFOUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni+3].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiSb+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009934 | |
| Record name | Antimony, compdound with nickel (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.453 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12035-52-8 | |
| Record name | Antimony, compd. with nickel (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with nickel (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compdound with nickel (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony, compound with nickel (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
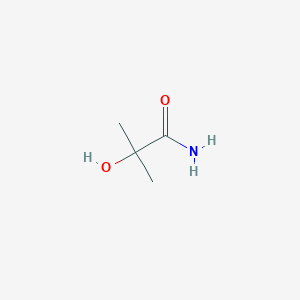
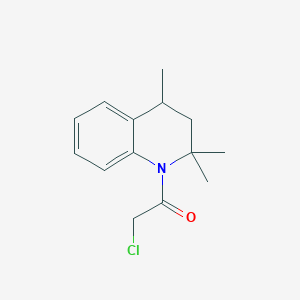
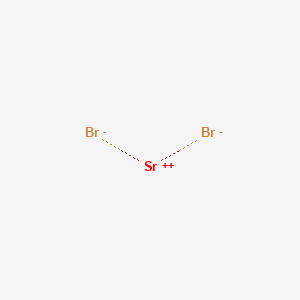
![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
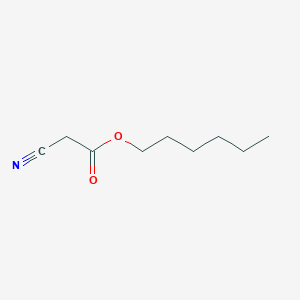
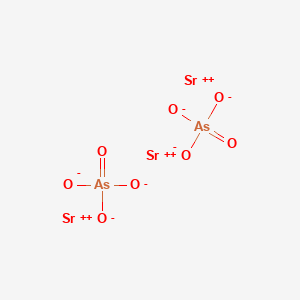
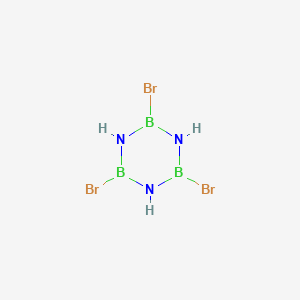
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)
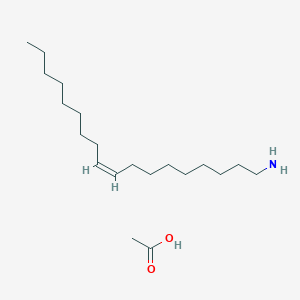
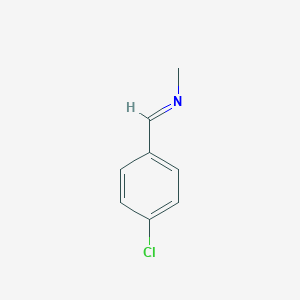
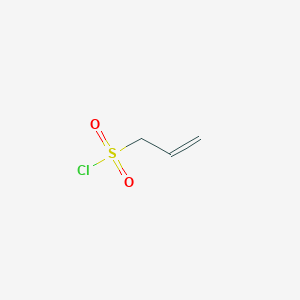
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
